molecular formula C27H40N2O8 B12319768 3-Hydroxystanozolol glucuronide (Qualitative)

3-Hydroxystanozolol glucuronide (Qualitative)

Cat. No.: B12319768
M. Wt: 520.6 g/mol
InChI Key: MKNGATFAUPNAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxystanozolol glucuronide is a metabolite of stanozolol, an anabolic androgenic steroid. This compound is primarily used in doping control to detect the misuse of stanozolol. It is formed by the conjugation of 3-hydroxystanozolol with glucuronic acid, making it more water-soluble and easier to excrete in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxystanozolol glucuronide typically involves the enzymatic glucuronidation of 3-hydroxystanozolol. Human liver microsomes are often used to catalyze this reaction. The reaction conditions include an aqueous environment with a suitable buffer, such as acetate buffer at pH 5.2, and the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor .

Industrial Production Methods

Industrial production of 3-hydroxystanozolol glucuronide is not commonly reported due to its specific application in doping control. the enzymatic synthesis method can be scaled up using bioreactors equipped with human liver microsomes or recombinant enzymes to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxystanozolol glucuronide primarily undergoes hydrolysis reactions. It is stable under acidic and neutral conditions but can be hydrolyzed back to 3-hydroxystanozolol and glucuronic acid under basic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of 3-hydroxystanozolol glucuronide are 3-hydroxystanozolol and glucuronic acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxystanozolol glucuronide involves its formation through the glucuronidation of 3-hydroxystanozolol. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The glucuronidation increases the water solubility of 3-hydroxystanozolol, facilitating its excretion in urine .

Comparison with Similar Compounds

Similar Compounds

  • 4β-Hydroxystanozolol glucuronide
  • 16β-Hydroxystanozolol glucuronide
  • 4,16-Dihydroxystanozolol glucuronide

Uniqueness

3-Hydroxystanozolol glucuronide is unique due to its prolonged detection window in doping control. It is one of the longest-term metabolites of stanozolol, making it a valuable marker for detecting stanozolol misuse .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[(17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-5-yl)oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O8/c1-25-11-14-17(28-29-22(14)37-24-20(32)18(30)19(31)21(36-24)23(33)34)10-12(25)4-5-13-15(25)6-8-26(2)16(13)7-9-27(26,3)35/h12-13,15-16,18-21,24,30-32,35H,4-11H2,1-3H3,(H,28,29)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGATFAUPNAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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